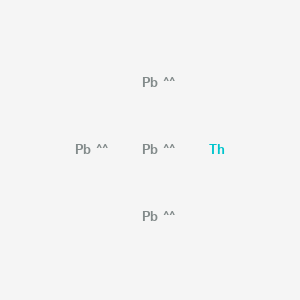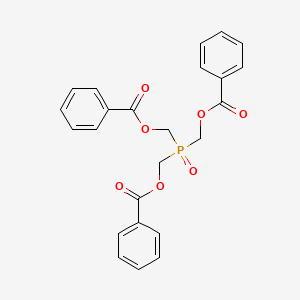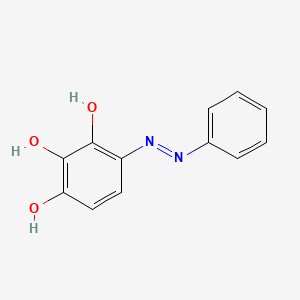
3-Hydroxy-4-(2-phenylhydrazinyl)cyclohexa-3,5-diene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-4-(2-phenylhydrazinyl)cyclohexa-3,5-diene-1,2-dione is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a hydroxy group, a phenylhydrazinyl group, and a cyclohexa-3,5-diene-1,2-dione core. Its molecular formula is C12H10N2O3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-(2-phenylhydrazinyl)cyclohexa-3,5-diene-1,2-dione typically involves the reaction of 2-phenylhydrazine with 3,5-dihydroxycyclohexa-2,4-dien-1-one under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-4-(2-phenylhydrazinyl)cyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The phenylhydrazinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a diketone, while reduction could produce a dihydroxy derivative.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-4-(2-phenylhydrazinyl)cyclohexa-3,5-diene-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 3-Hydroxy-4-(2-phenylhydrazinyl)cyclohexa-3,5-diene-1,2-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, its potential anticancer activity may be mediated through the induction of apoptosis in cancer cells. This process involves the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP) proteins, leading to programmed cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione
- 2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione
- 2-Hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione
Uniqueness
3-Hydroxy-4-(2-phenylhydrazinyl)cyclohexa-3,5-diene-1,2-dione is unique due to its specific functional groups and the resulting chemical properties. Its phenylhydrazinyl group, in particular, imparts distinct reactivity and potential biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
6492-47-3 |
|---|---|
Molekularformel |
C12H10N2O3 |
Molekulargewicht |
230.22 g/mol |
IUPAC-Name |
4-phenyldiazenylbenzene-1,2,3-triol |
InChI |
InChI=1S/C12H10N2O3/c15-10-7-6-9(11(16)12(10)17)14-13-8-4-2-1-3-5-8/h1-7,15-17H |
InChI-Schlüssel |
GXYDFPQBIDSJLF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2=C(C(=C(C=C2)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


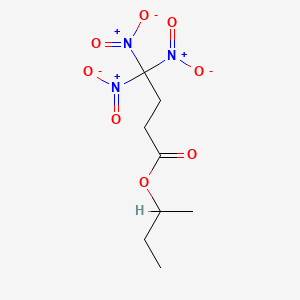
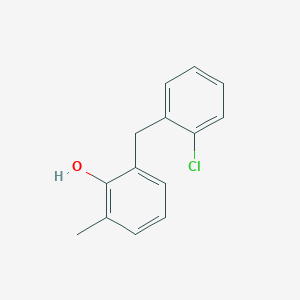
![9-Amino-5h-naphtho[2,1-b]pyrimido[5,4-e][1,4]oxazine-5,11(10h)-dione](/img/structure/B14727984.png)
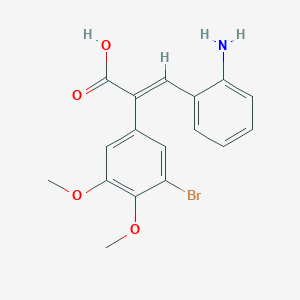
![2'H-Spiro[1,3-dioxolane-2,8'-naphtho[2,1-f]quinolin]-2'-one](/img/structure/B14727996.png)

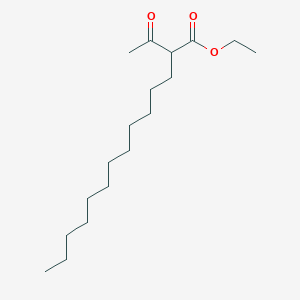
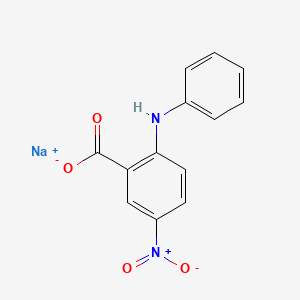
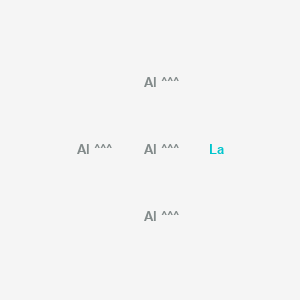
![5,7-Di(morpholin-4-yl)-3-phenyl[1,2,4]triazolo[4,3-a][1,3,5]triazine](/img/structure/B14728021.png)
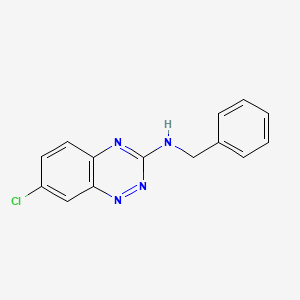
![1-[4-(4-Chlorophenyl)piperazin-1-yl]dodecan-2-ol](/img/structure/B14728033.png)
